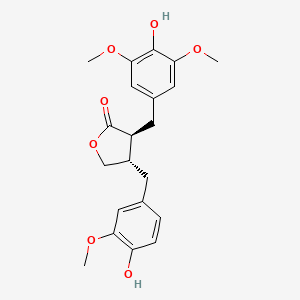

Thujaplicatin methyl ether

説明

Structure

3D Structure

特性

CAS番号 |

6512-67-0 |

|---|---|

分子式 |

C21H24O7 |

分子量 |

388.4 g/mol |

IUPAC名 |

(3S,4S)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C21H24O7/c1-25-17-8-12(4-5-16(17)22)6-14-11-28-21(24)15(14)7-13-9-18(26-2)20(23)19(10-13)27-3/h4-5,8-10,14-15,22-23H,6-7,11H2,1-3H3/t14-,15+/m1/s1 |

InChIキー |

XMLWGUKRPGLJGA-CABCVRRESA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC |

異性体SMILES |

COC1=CC(=CC(=C1O)OC)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O)OC |

正規SMILES |

COC1=CC(=CC(=C1O)OC)CC2C(COC2=O)CC3=CC(=C(C=C3)O)OC |

他のCAS番号 |

6512-67-0 |

同義語 |

thujaplicatin methyl ether |

製品の起源 |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Thujaplicatin Methyl Ether

Flash Chromatography

Flash chromatography serves as a practical and efficient method for the preparative separation of lignans (B1203133), including Thujaplicatin methyl ether, from crude plant extracts. researchgate.net This technique is a fundamental step in isolating pure compounds for further structural elucidation and scientific investigation. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. researchgate.netnih.govoup.com Specifically, HPLC methods utilizing reversed-phase columns are highly suitable for analyzing lignans and their metabolites. researchgate.net

A documented method for the analysis of ethanol (B145695) extracts from Western Red Cedar heartwood successfully quantifies this compound alongside other compounds. researchgate.netnih.gov This method employs an Inertsil ODS 3 3-micro column and uses a diode array detector for identification and quantification. researchgate.netnih.govoup.com To ensure accuracy, a synthesized internal standard, the para-bromo-phenacyl ester of crotonic acid, is incorporated into the analysis. researchgate.netnih.govoup.com The use of a gradient elution system allows for the effective separation of compounds that span a wide range of polarities, from the highly polar plicatic acid to more nonpolar molecules. oup.com

| Parameter | Specification | Reference |

|---|---|---|

| Technique | Reverse-Phase HPLC with gradient elution | researchgate.netoup.com |

| Column | Inertsil ODS 3 3-micro column | researchgate.netnih.govoup.com |

| Detection | Diode Array Detector (DAD) | researchgate.netnih.govoup.com |

| Internal Standard | para bromo phenacyl ester of crotonic acid | researchgate.netnih.govoup.com |

| Instrumentation Example | Thermo HPLC system (P4000 pump, AS3500 autosampler, UV6000LP detector) | oup.com |

Chiral HPLC for Enantiomeric Purity Assessment

The stereochemistry of lignans is a critical aspect of their chemical identity. Chiral HPLC is the definitive technique for determining the enantiomeric composition and purity of compounds like this compound. researchgate.netkyoto-u.ac.jp This method relies on chiral stationary phases (CSPs) that form transient diastereomeric complexes with the analyte enantiomers, leading to different retention times and thus enabling their separation. bgb-analytik.com

Research utilizing semi-micro chiral HPLC has demonstrated that naturally occurring this compound is optically pure, with an enantiomeric excess greater than 99%. researchgate.netkyoto-u.ac.jp The high sensitivity of modern chiral HPLC systems allows for precise enantiomeric composition to be determined from just a few micrograms of a sample. researchgate.netkyoto-u.ac.jp

Gas Chromatography (GC) Applications

While this compound itself is non-volatile, Gas Chromatography (GC) can be applied to its analysis following a derivatization step. google.comresearchgate.net Lignans can be converted into their trimethylsilyl (B98337) (TMS) ethers, which are volatile enough to be separated and quantified by GC. researchgate.net When coupled with a mass spectrometer (GC-MS), this method allows for routine identification of the derivatized lignans. researchgate.net Although direct GC analysis of this compound is not typical, GC-MS has been used to identify other lignans in extracts from Thuja occidentalis, demonstrating the utility of the technique for this class of compounds within the same genus. researchgate.net

Biosynthetic Pathways and Regulation of Thujaplicatin Methyl Ether

Proposed Biosynthetic Routes from Precursors

The biosynthesis of thujaplicatin methyl ether is believed to follow the general lignan (B3055560) biosynthetic pathway, which originates from the dimerization of two coniferyl alcohol molecules. d-nb.info This initial coupling leads to the formation of pinoresinol (B1678388), which then undergoes a series of reductions and oxidations. A key intermediate, matairesinol (B191791), is thought to be a precursor to thujaplicatin. nih.govrsc.org It has been proposed that matairesinol is converted to thujaplicatin, which is then methylated to form this compound. nih.govcdnsciencepub.comcdnsciencepub.com Another proposed pathway suggests the formation of thujaplicatin from matairesinol via intermediates like 4'-O-methylthujaplicatin and 4',5'-di-O-methylthujaplicatin in some species. nih.gov

Enzymatic Transformations in Lignan Biosynthesis

The conversion of precursors into this compound is orchestrated by a suite of specialized enzymes. These proteins catalyze specific reactions, ensuring the precise assembly of the final molecule.

Role of O-Methyltransferases (OMTs) in Thujaplicatin Methylation

O-methyltransferases (OMTs) are crucial for the final step in the biosynthesis of this compound, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of thujaplicatin. nih.govpnas.orgresearchmap.jp Studies have identified specific OMTs involved in lignan biosynthesis. For instance, a thujaplicatin-specific O-methyltransferase (TJOMT) was isolated from Anthriscus sylvestris that exclusively catalyzes the regioselective methylation of thujaplicatin to produce 5-O-methylthujaplicatin, a precursor to other lignans (B1203133). rsc.org In suspension cultures of Cupressus lusitanica, the formation of a methylated isomer of β-thujaplicin, 2-methoxy-6-(methylethyl)cyclohepta-2,4,6-trien-1-one, was observed, suggesting a mechanism to alleviate the feedback inhibition caused by high levels of β-thujaplicin. nih.gov The differential regulation of various OMTs, such as caffeic acid 3-O-methyltransferase (CAOMT) and caffeoyl-coenzyme A 3-O-methyltransferase (CCoAOMT), highlights the complexity of methylation processes in plant secondary metabolism. nih.gov

Cytochrome P450 Enzymes and Dioxygenases in Related Lignan Pathways

Cytochrome P450 monooxygenases (CYPs) and dioxygenases are key players in the hydroxylation and other oxidative modifications of lignan precursors. oup.comnih.govnih.govuniprot.org While the specific CYPs and dioxygenases directly involved in this compound biosynthesis are still under investigation, their roles in related lignan pathways provide valuable insights. For example, in the biosynthesis of podophyllotoxin (B1678966), a lignan related to thujaplicatin, several CYP enzymes are responsible for critical steps like the formation of the methylenedioxy bridge. nih.gov In western redcedar, CYP750B1 has been identified as a (+)-sabinene hydroxylase involved in the biosynthesis of thujone, a monoterpene, indicating the presence of active P450 systems in this plant that could also participate in lignan metabolism. oup.com

Characterization of Relevant Plant Enzymes

The characterization of enzymes from various plants has been instrumental in understanding lignan biosynthesis. In Thuja plicata, researchers have identified and characterized pinoresinol-lariciresinol reductases (PLRs) that exhibit opposite enantiospecificity, a factor that determines the enantiomeric composition of lignans in different organs. mdpi.comub.edu Furthermore, the identification of three monofunctional diterpene synthases during heartwood formation in western redcedar underscores the complex secondary metabolism occurring in this tissue, where this compound is also produced. mdpi.com The characterization of t-anol/isoeugenol synthase and a specific O-methyltransferase in anise provides a model for understanding the enzymatic machinery involved in the formation of related phenylpropanoids. oup.com

Genetic Basis and Transcriptomic Analysis of Biosynthetic Genes

The production of this compound is ultimately controlled by the expression of the genes encoding the biosynthetic enzymes. Transcriptome analysis has become a powerful tool for identifying candidate genes involved in this pathway. nih.govnih.govnih.gov In Thuja plicata, transcriptome profiling of foliage and the sapwood-to-heartwood transition zone has led to the identification of numerous genes potentially involved in terpenoid and lignan biosynthesis. mdpi.comsfu.canih.gov For instance, a transcriptome-wide analysis of Thuja plicata helped in the identification of the PlDIR gene family, which is involved in lignan biosynthesis. researchgate.net Similarly, de novo transcriptome analysis of Thujopsis dolabrata var. hondae, a plant that accumulates podophyllotoxin derivatives, has provided a genetic basis for identifying genes involved in the biosynthesis of these related lignans. nih.gov These studies have revealed that the expression of biosynthetic genes is often tissue-specific and can be induced by various developmental and environmental cues. nih.govresearchgate.net

Factors Influencing In Vivo Production and Accumulation

The in vivo synthesis and accumulation of this compound, a significant lignan in species such as Western redcedar (Thuja plicata), are governed by a complex interplay of genetic, developmental, and environmental factors. Research indicates that the production of this and related secondary metabolites is not static but varies in response to both internal programming and external stimuli.

Genetic and Developmental Control

The genetic makeup of an individual tree is a primary determinant of its capacity to produce heartwood extractives, including this compound. cdnsciencepub.com Studies on T. plicata have revealed significant variation in the concentration of these compounds among different populations and individual trees, underscoring strong genetic control over their biosynthesis. cdnsciencepub.com This genetic influence extends to the enzymes responsible for the lignan biosynthetic pathway, such as pinoresinol-lariciresinol reductases (PLRs), which are crucial for producing the precursors to more complex lignans. nih.gov For instance, different PLR enzymes in Thuja plicata (TpPLR1 and TpPLR2) exhibit opposite enantiospecificity, leading to the formation of different stereoisomers of lignan precursors, which in turn influences the final profile of accumulated lignans. nih.gov

The developmental stage of the tree, particularly the transition from sapwood to heartwood, is a critical factor. Heartwood formation is a metabolic event characterized by the programmed death of parenchyma cells and the deposition of large quantities of secondary metabolites, which serve to protect the non-living core of the tree from fungal decay and insect attack. researchgate.netnih.gov Lignans like plicatic acid, thujaplicatin, and this compound are major components of these heartwood extractives. cdnsciencepub.comsfu.ca Studies comparing trees of different ages have shown that the concentration of these protective compounds can vary, with old-growth trees often exhibiting different extractive profiles compared to second-growth or younger trees. usda.gov The radial distribution of this compound within the heartwood also varies, reflecting changes in biosynthesis and deposition over time. cdnsciencepub.com

Environmental and External Factors

Environmental conditions and external stressors significantly modulate the production of secondary metabolites. While direct studies on this compound are limited, research on related compounds and plant systems provides valuable insights.

Elicitation: In plant cell cultures, the production of secondary metabolites can be significantly enhanced by the use of elicitors, which are compounds that trigger defense responses. For example, in cell cultures of Cupressus lusitanica, a related species in the Cupressaceae family, the production of β-thujaplicin is influenced by a product feedback mechanism. nih.gov When β-thujaplicin accumulates to a certain level, its synthesis is suppressed; however, the culture can relieve this by converting β-thujaplicin into its methyl ether, suggesting that the methylation step is a regulatory point influenced by product concentration. nih.gov Similarly, elicitors like methyl jasmonate have been shown to regulate the synthesis and accumulation of other lignans, indicating that stress-related signaling pathways are key regulators. nih.gov

Abiotic Stress: General environmental stressors are known to impact secondary metabolism in plants. maxapress.com Factors such as light intensity, temperature, water availability, and soil composition can alter the production of various compounds, including lignans. maxapress.comnih.gov For example, altitude has been shown to affect the concentration of deoxypodophyllotoxin (B190956), another lignan, in Anthriscus sylvestris, with higher altitudes correlating with increased production. mdpi.com While specific data for this compound is scarce, it is plausible that similar environmental gradients influence its accumulation in Thuja plicata.

Biotic Stress: As defensive compounds, the production of lignans is often induced or enhanced in response to pathogen or herbivore attacks. nih.gov The accumulation of fungistatic lignans in the heartwood is a primary defense mechanism against heart-rot fungi. researchgate.net Research has also identified transcription factors, such as LTF1 in Isatis indigotica, that activate genes involved in the stereoselective synthesis of antiviral lignans in response to stress, highlighting a direct link between stress perception and the regulation of lignan biosynthesis. nih.gov

The following table summarizes key research findings on factors influencing the production of this compound and related compounds.

| Factor | Organism/System | Key Findings | Reference |

| Product Feedback | Cupressus lusitanica (cell culture) | Accumulation of β-thujaplicin in the medium suppressed its own de novo production. This suppression was relieved by the conversion of excess β-thujaplicin to its methyl ether. | nih.gov |

| Genetic Variation | Thuja plicata | Significant genetic correlations exist for chemical wood properties, including the content of extractives like lignans. | cdnsciencepub.com |

| Developmental Stage | Thuja plicata | Lignans, including this compound, are major secondary metabolites produced during heartwood formation. Concentrations can differ between old-growth and second-growth trees. | sfu.causda.gov |

| Elicitation | Linum album (cell culture) | Methyl jasmonate was found to significantly increase the accumulation of podophyllotoxin and related lignans. | uni-duesseldorf.de |

| Environmental Stress | General (Review) | Biotic and abiotic factors like pathogens, light, temperature, and drought are known to orchestrate the metabolic pathways of secondary metabolites in plants. | maxapress.com |

| Altitude | Anthriscus sylvestris | The content of the lignan deoxypodophyllotoxin was found to be significantly higher in plants grown at higher altitudes (1200 m) compared to lower altitudes (900 m). | mdpi.com |

Chemical Synthesis Strategies for Thujaplicatin Methyl Ether and Analogues

Asymmetric Total Synthesis Approaches

A critical step in the asymmetric synthesis is the stereoselective epoxidation of α-carbonyl-β-substituted acrylates. This reaction is essential for establishing the correct stereochemistry in the molecule. The use of a modified Seebach protocol with (S,S)-TADOOH (tert-amyl hydroperoxide) and catalytic lithium hydroxide (B78521) (LiOH) has been shown to be highly effective, achieving an enantiomeric excess of ≥98%. The optimization of this reaction is sensitive to parameters such as catalyst loading and temperature, with reactions at 0°C favoring higher diastereoselectivity. The epoxidation of triterpenic allylic alcohols using m-chloroperbenzoic acid (mCPBA) has also been explored, leading to the formation of 1,2β-epoxyalcohols through an inversion of stereochemistry at the C1 and C2 positions. nih.gov

Following epoxidation, an intramolecular Friedel-Crafts alkylation is employed to form the characteristic ring system of the lignan (B3055560). masterorganicchemistry.com This type of reaction involves the alkylation of an aromatic ring by an electrophile that is already part of the same molecule, leading to the formation of a new ring. masterorganicchemistry.comwikipedia.org The reaction is typically catalyzed by a Lewis acid, such as tin(II) chloride (SnCl2), and is effective in forming 5- or 6-membered rings. wikipedia.org In the synthesis of plicatic acid, this intramolecular epoxide ring-opening with SnCl2 proceeds with a 92% conversion rate. This step is crucial for constructing the contiguous quaternary-quaternary-tertiary stereocenters of the 2,7'-cyclolignan skeleton. The success of intramolecular Friedel-Crafts alkylations is notable for the preparation of 6-membered rings, and to a lesser extent, 5- and 7-membered rings. masterorganicchemistry.com

| Key Reaction | Reagents/Conditions | Outcome | Reference |

| Stereoselective Epoxidation | (S,S)-TADOOH/LiOH, 0°C | ≥98% enantiomeric excess | |

| Intramolecular Friedel-Crafts Alkylation | SnCl2 | 92% conversion | |

| Global Deprotection | H2/Pd-C | 72% yield |

Semi-Synthesis from Natural Precursors

Semi-synthesis offers an alternative route to thujaplicatin methyl ether and its analogues by utilizing readily available natural precursors. Lignans (B1203133) like matairesinol (B191791), which can be isolated from various plant sources, serve as starting points for the synthesis of more complex lignans. ebi.ac.uknih.govmdpi.com The biosynthetic pathway of podophyllotoxin (B1678966), for instance, is thought to proceed from matairesinol through intermediates like thujaplicatin. nih.gov This suggests that natural precursors can be chemically modified to yield this compound. For example, the conversion of matairesinol to yatein (B1682354) involves steps such as 5'-hydroxylation to form thujaplicatin, followed by methylation. mdpi.com The oxidation of lignans using reagents like nitrobenzene (B124822) can also yield derivatives such as vanillin (B372448) and syringaldehyde, demonstrating the potential for chemical transformation of these natural products. mdpi.com

Advanced Spectroscopic and Stereochemical Elucidation of Thujaplicatin Methyl Ether

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in confirming the structure of thujaplicatin methyl ether. thieme-connect.com This non-destructive technique provides detailed information about the carbon-hydrogen framework of the molecule.

1D and 2D NMR Techniques

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments have been employed to elucidate the structure of this compound. researchgate.net 1D techniques like ¹H and ¹³C NMR provide initial information on the types and numbers of protons and carbons present. weebly.com However, for complex molecules like lignans (B1203133), 1D spectra can be crowded. researchgate.net

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), have been crucial for assembling the complete molecular structure. researchgate.netebi.ac.uk These methods reveal correlations between different nuclei, allowing for the definitive assignment of protons and carbons and confirming the connectivity of the atoms within the this compound molecule. researchgate.netebi.ac.uk For instance, the ¹H-NMR and ¹³C-NMR spectra of a compound very similar to this compound were instrumental in its identification, showcasing the power of these techniques. thieme-connect.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C-2' | 6.60 (d) | - | - |

| C-5'' | 6.76 (d) | - | - |

| C-6' | - | - | - |

| C-6'' | 6.59 (q) | - | - |

| OCH₃ | 3.82, 3.79 (s) | - | - |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been utilized to determine the precise molecular formula of this compound. rsc.org This technique provides highly accurate mass measurements, which are essential for confirming the elemental composition of the molecule. For example, in the analysis of a related compound, HRESIMS was a key technique in its structural elucidation. researchgate.net

UPLC-IMS-QTOF-MS for Complex Mixture Analysis

Ultra-Performance Liquid Chromatography-Ion Mobility Separation-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-IMS-QTOF-MS) is an advanced analytical platform used for the analysis of complex mixtures. This technique has been employed to identify this compound in plant extracts. nih.govresearchgate.net The combination of liquid chromatography, ion mobility, and high-resolution mass spectrometry allows for the separation and identification of individual components in a complex sample with high confidence. nih.gov In one study, this compound was identified with a measured m/z of 404.147, which is very close to its calculated exact mass of 404.14712. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Molecular Formula | Calculated Exact Mass (m/z) | Measured Mass (m/z) | Ionization Mode |

|---|---|---|---|---|

| HRESIMS | C₂₁H₂₄O₇ | 388.152203 | - | - |

| UPLC-IMS-QTOF-MS | C₂₁H₂₄O₈ | 404.14712 | 404.147 | Negative |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of a chiral molecule. While not directly applied to this compound in the provided results, it is a standard and powerful tool for such determinations in related natural products. usda.govnfis.org For instance, the absolute configuration of plicatic acid, a related lignan (B3055560), was determined using X-ray crystallography.

Electronic Circular Dichroism (ECD) for Chiral Assignments

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. faccts.de It is particularly useful for assigning the absolute configuration of compounds in solution. nih.gov The ECD spectrum of this compound has been studied to determine its absolute configuration. jst.go.jpcapes.gov.br By comparing the experimental ECD spectrum with theoretical calculations or with the spectra of related compounds of known stereochemistry, the absolute configuration of this compound was assigned as 2R, 3R. jst.go.jpresearchgate.net A negative Cotton effect observed near 240 nm in a similar compound was indicative of a 2R, 3R configuration. thieme-connect.com

Conformational Analysis Studies

The three-dimensional structure and conformational flexibility of lignans are crucial determinants of their chemical and biological properties. For this compound, a dibenzylbutyrolactone lignan, conformational analysis focuses on the rotational freedom around the single bonds of its core structure. While specific, in-depth experimental studies on the conformational landscape of this compound are not extensively detailed in the literature, its behavior can be inferred from the principles of stereochemistry and the analysis of structurally related compounds. rsc.orgnih.gov

The primary sources of conformational isomerism in this compound are the rotations around the C7-C8, C8-C8', and C8'-C9' single bonds, as well as the orientation of the two aromatic rings relative to the central butyrolactone ring. The molecule's preferred conformation is dictated by a delicate balance of steric and electronic effects, aiming to minimize torsional and steric strain. The bulky nature of the 4'-hydroxy-3'-methoxybenzyl group and the 4″-hydroxy-3″,5″-dimethoxybenzyl (syringyl) group significantly influences the rotational barriers and the stability of different conformers. msu.edu

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for elucidating the preferred conformations of lignans in solution. rjptonline.org The magnitude of the vicinal coupling constants (³JHH) between protons on the C7, C8, and C8' carbons can be used to estimate the dihedral angles between them via the Karplus equation. This information, combined with Nuclear Overhauser Effect (NOE) data, helps to build a comprehensive model of the molecule's spatial arrangement. In some lignans, distinct sets of NMR signals can appear for different conformers if the rotation around a particular bond is slow on the NMR timescale, providing direct evidence of conformational equilibria. rsc.org

X-ray crystallography provides the definitive solid-state conformation of a molecule. rjptonline.org For related lignans, crystallographic data has confirmed the relative stereochemistry and revealed the packing forces that can influence conformational preference in the crystalline state.

The stability of different rotamers is influenced by intramolecular interactions. The substituents on the aromatic rings can lead to non-bonding interactions that raise the energy of certain conformations. For instance, a conformation where the two large benzyl (B1604629) groups are eclipsed would be highly unfavorable due to steric hindrance. Conversely, staggered conformations that maximize the distance between these bulky groups are expected to be more stable.

Illustrative Rotational Energy Profile

The following table provides a hypothetical energy profile for rotation around the C8-C8' bond, illustrating the concepts of stable and transition state conformers. The energy values are representative for such systems and are used here for illustrative purposes.

Table 1: Hypothetical Rotational Barriers for the C8-C8' Bond in this compound

| Dihedral Angle (H-C8-C8'-H) | Conformation Name | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 60° | Gauche | 0 | One of the most stable, low-energy conformations. |

| 120° | Eclipsed | 4.5 | High-energy transition state due to steric clash. |

| 180° | Anti | 0.2 | A stable, low-energy conformation, slightly higher in energy than gauche. |

| 240° | Eclipsed | 4.5 | High-energy transition state, enantiomeric to the 120° state. |

| 300° | Gauche | 0 | Stable conformation, enantiomeric to the 60° state. |

NMR Data for Conformational Elucidation

Proton NMR coupling constants are critical for determining the relative orientation of substituents along the butyrolactone backbone. The table below shows expected coupling constants for a plausible low-energy conformer of this compound.

Table 2: Representative ¹H-NMR Coupling Constants for Conformational Analysis

| Protons | Coupling Constant (³JHH) in Hz | Corresponding Dihedral Angle (Approx.) | Implied Relationship |

|---|---|---|---|

| H7a, H8 | 8.5 | ~160° | Trans-diaxial-like orientation |

| H7b, H8 | 3.0 | ~60° | Cis-axial-equatorial-like orientation |

The stereospecificity of the molecule plays a significant role in its conformational preferences. The relative configurations at the C7, C8, and C8' stereocenters lock the butyrolactone ring and its substituents into a limited set of low-energy shapes. It has been noted in related classes of lignans that stereoisomers can exhibit different dominant conformations, which in turn can drastically alter their biological activity. nih.gov For example, isomers with a quasi-axial orientation of a key substituent may be active, while those favoring an equatorial position may be inactive. nih.gov This highlights the profound connection between the compound's three-dimensional structure and its function.

Mechanistic Investigations of Thujaplicatin Methyl Ether S Biological Activities

Cellular and Molecular Mechanisms of Action

Thujaplicatin methyl ether, a lignan (B3055560) found in plant species such as Western redcedar (Thuja plicata), has been a subject of scientific investigation to elucidate its biological activities. ontosight.airesearchgate.net Research into its cellular and molecular mechanisms of action has revealed potential roles in antioxidant defense, anti-inflammatory processes, antimicrobial interactions, and the modulation of cell growth pathways. ontosight.ai These activities are attributed to its specific chemical structure, which features a furanone ring and substituted phenyl rings. ontosight.ai

Antioxidant Mechanisms (e.g., Radical Scavenging, Metal Chelation)

Lignans (B1203133) isolated from Western redcedar, the family of compounds to which this compound belongs, are recognized for their antioxidant properties. mdpi.comresearchgate.net The primary mechanisms contributing to this activity are believed to be radical scavenging and metal chelation. While research has often focused on the more abundant lignan, plicatic acid, which is a known radical scavenger and metal chelator, these properties are considered characteristic of the polyphenolic lignans found in the heartwood. mdpi.comresearchgate.net The ability to chelate metals is significant as it can prevent the Fenton reaction, a major source of damaging free radicals involved in the degradation of lignocellulose. woodpreservation.ca The antioxidant capabilities of these compounds are thought to contribute to the natural durability of the wood by protecting it from oxidative degradation. researchgate.netwoodpreservation.ca

Anti-inflammatory Pathway Modulation

Extracts from Thuja species, which contain this compound, have demonstrated anti-inflammatory effects. nih.govekb.eg For instance, essential oil from Thuja plicata was found to inhibit pro-inflammatory markers in a human dermal fibroblast culture model, suggesting a beneficial effect on skin cells. ekb.eg While direct studies on the specific anti-inflammatory pathways modulated by isolated this compound are limited, the activity of the extracts points to the potential of their constituent compounds, including lignans, to modulate inflammatory responses. nih.govmdpi.com The anti-inflammatory properties of related compounds are often attributed to their ability to interfere with signaling cascades involved in the inflammatory process. mdpi.com

Interactions with Microbial Systems

This compound is one of several lignans present in the heartwood of Western redcedar, a wood known for its natural durability and resistance to fungal decay. researchgate.netmdpi.com Lignans are considered to have fungistatic activity, meaning they inhibit the growth of fungi. mdpi.comresearchgate.net While other compounds in the wood, such as thujaplicins, are highly toxic to decay fungi, research suggests that lignans like plicatic acid and potentially this compound play a significant role in long-term durability, as they are more stable and persistent in the wood over time. researchgate.net The fungistatic action of these lignans is a key component of the wood's defense mechanism against microbial degradation. woodpreservation.ca

Modulation of Cellular Proliferation Pathways (e.g., PI3K/Akt pathway for related compounds)

Recent studies have begun to explore the mechanisms by which compounds like this compound may influence cell growth and proliferation. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is common in various cancers. nih.govnih.govresearchgate.net

A study investigating an ethanol (B145695) extract from adlay hulls identified this compound as one of 52 components in a fraction that demonstrated anti-proliferative effects against acute myeloid leukemia (AML) cells. nih.gov This active fraction was shown to induce cell cycle arrest and apoptosis by suppressing the PI3K/Akt pathway, specifically by reducing the phosphorylation of PI3K and Akt. nih.gov Furthermore, in silico analysis of extracts from Thuja occidentalis has pointed to the PI3K-Akt signaling pathway as a likely target for the plant's potential anticancer effects. researchgate.net These findings suggest that this compound, as part of a complex mixture of phytochemicals, may contribute to the modulation of crucial cellular proliferation pathways like PI3K/Akt. nih.govresearchgate.net

Data Tables

Table 1: Physicochemical Data for this compound This table presents mass spectrometry data for this compound as identified in a study on adlay hull extracts.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₈ | nih.gov |

| Exact Mass | 404.14712 | nih.gov |

| Mass (M-H) | 403.1397 | nih.gov |

| Retention Time (min) | 3.96 | nih.gov |

| MS/MS Fragments (m/z) | 178.02638, 209.07896, 243.03129 | nih.gov |

Enzyme Inhibition or Activation Profiles

The biological activities of this compound, a lignan found in various plant species, are underpinned by its interactions with specific enzymes. Research into lignans from plants containing this compound and its derivatives has pointed towards the inhibition of several key enzyme classes, including cytochrome P450 and acetylcholinesterase, and has demonstrated effects on nematode biological processes, suggesting underlying enzyme interactions.

Lignans isolated from Piper cubeba, which is known to produce derivatives like Di-O-methyl thujaplicatin methylether, have been investigated for their inhibitory effects on cytochrome P450 (CYP) enzymes. nih.govijpsr.com These enzymes are crucial for metabolizing a wide array of xenobiotics and drugs. nih.gov Specifically, human liver cytochrome P450 3A4 (CYP3A4) is involved in the metabolism of related lignans, such as deoxypodophyllotoxin (B190956). rug.nl This suggests that this compound may also interact with and potentially inhibit CYP enzymes, an activity that could influence the metabolism of other substances. ijpsr.comnih.gov

Furthermore, studies on compounds isolated from the endophytic fungus Hyalodendriella sp. have identified acetylcholinesterase (AChE) inhibitory activity. nih.gov While this activity was reported for the compound Palmariol B, its structural relation to lignans suggests a potential area for investigating similar activities in this compound. nih.gov

In the context of nematicidal activity, this compound has been shown to affect the hatching of potato cyst nematodes (Globodera pallida and G. rostochiensis). nih.govepdf.pub While the precise enzymatic target was not identified, this biological effect points to the inhibition or activation of crucial developmental enzymes within the nematode. nih.govepdf.pub

Table 1: Investigated Enzyme/Biological Process Interactions for this compound and Related Lignans

| Compound Class/Compound | Investigated Enzyme/Process | Source Organism of Compound | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Lignans | Cytochrome P450 (CYP) enzymes | Piper cubeba | Inhibition | ijpsr.com |

| Deoxypodophyllotoxin (related lignan) | Cytochrome P450 3A4 (CYP3A4) | Podophyllum species | Metabolism by enzyme | rug.nl |

| This compound | Nematode Hatching (Globodera spp.) | Thuja species | Inhibition of hatching | nih.govepdf.pub |

Identification of Molecular Targets

The therapeutic and biological effects of this compound are linked to its modulation of specific molecular signaling pathways. A significant molecular target identified for extracts containing this compound is the PI3K/Akt signaling pathway, which is crucial in regulating cell proliferation, survival, and apoptosis. mdpi.com

An ethanol extract from adlay hulls, which was found to contain this compound, demonstrated a significant inhibitory effect on the proliferation of Acute Myeloid Leukemia (AML) cells. mdpi.com This anti-proliferative effect was achieved by suppressing the PI3K/Akt signaling pathway. The study showed that the extract inhibited the phosphorylation of both PI3K and Akt in a dose-dependent manner in AML cells. mdpi.com The PI3K/Akt pathway is frequently over-activated in many cancers, including over 60% of AML cases, making it a critical target for cancer therapy. mdpi.com

This finding is consistent with broader research on the lignan class of compounds. Various lignans have been shown to modulate the PI3K/Akt pathway in different cellular contexts:

Several enterolignans and their precursors activate the PI3K/Akt and Erk1/2 pathways as part of non-genomic estrogen signaling in breast cancer cells. plos.org

Lignans from Patrinia scabiosaefolia were found to improve insulin (B600854) resistance by activating the PI3K/Akt signaling pathway and promoting the expression of glucose transporter 4 (GLUT4). sciopen.comresearchgate.net

Schisandrin A, a lignan, protects against inflammation and oxidative stress by inhibiting the MAPK/PI3K/Akt pathway. nih.gov

Extracts from Thuja occidentalis, a known source of this compound, have been linked to activity in cancer-related pathways, including the PI3K-Akt signaling pathway. researchgate.net

The nematicidal properties of this compound also point to specific molecular targets within nematodes. It was among several dibenzyl-butyrolactone lignans tested for their ability to stimulate the hatching of potato cyst nematode juveniles, indicating an interaction with molecular pathways controlling this process. nih.gov

Table 2: Modulation of the PI3K/Akt Pathway by Lignans

| Lignan/Extract | Cell/System Studied | Effect on PI3K/Akt Pathway | Biological Outcome | Reference(s) |

|---|---|---|---|---|

| Adlay Hull Extract (contains this compound) | Acute Myeloid Leukemia (AML) cells | Inhibition of PI3K and Akt phosphorylation | Suppression of cell proliferation, induction of apoptosis | mdpi.com |

| Enterolignans (e.g., enterolactone, enterodiol) | MCF-7 breast cancer cells | Activation | Estrogenic signaling | plos.org |

| Lignans from Patrinia scabiosaefolia | IR 3T3-L1 cells | Activation | Improved insulin resistance | sciopen.comresearchgate.net |

| Schisandrin A | RAW 264.7 cells | Inhibition | Anti-inflammatory and antioxidant effects | nih.gov |

Structure Activity Relationship Sar Studies of Thujaplicatin Methyl Ether Derivatives

Correlation of Structural Motifs with Biological Potency

The potency of thujaplicatin methyl ether derivatives is significantly influenced by the substitution patterns on their aromatic rings and the stereochemistry of the butyrolactone core. The presence and positioning of methoxy (B1213986) (–OCH3) and hydroxyl (–OH) groups on the phenyl rings are key determinants of activity.

For instance, in a study comparing various dibenzylbutyrolactone lignans (B1203133), arctigenin, which possesses a veratryl unit at the C-3 position, demonstrated the most potent neuroprotective activity against glutamate-induced toxicity. thieme-connect.com This suggests that the arrangement of methoxy groups on the benzyl (B1604629) substituent plays a critical role in its biological function. The presence of methoxy groups can influence the molecule's ability to interact with biological targets and may also affect its antioxidant properties. researchgate.net

Below is a data table summarizing the correlation of structural features with biological activity in selected lignans related to this compound.

| Compound | Key Structural Motif | Biological Activity | Reference |

| Arctigenin | Veratryl unit at C-3 | Potent neuroprotective activity | thieme-connect.com |

| Various Lignans | trans-lactone (C-6 to C-7 linkage) | Increased cytotoxic activity | researchgate.net |

| Biflavones | Methoxy groups | Influences cytotoxic activity | researchgate.net |

Impact of Functional Group Modifications on Mechanistic Outcomes

For example, the oxidation of this compound, where the meta-hydroxyl group is protected as a methoxyl group, yields different products compared to its non-methylated counterpart, thujaplicatin. mdpi.com Nitrobenzene (B124822) oxidation of thujaplicatin yields vanillin (B372448) as the primary product, whereas this compound produces both vanillin and syringaldehyde. mdpi.com This demonstrates how a simple methylation can direct the outcome of an oxidative reaction, which is a fundamental process in many biological pathways and detoxification mechanisms.

The presence of specific functional groups is also essential for the anticancer activity of related lignans. In derivatives of podophyllotoxin (B1678966), a lignan (B3055560) with a similar dibenzylbutyrolactone backbone, the methylenedioxy and 3,4,5-trimethoxyphenyl rings are reported to be crucial for their anticancer effects. mdpi.com Modifications at the C-4 and C-4' positions have led to the development of potent semisynthetic anticancer drugs like etoposide (B1684455) and teniposide. mdpi.com These derivatives exhibit a different mechanism of action from the parent compound, highlighting how functional group modifications can profoundly alter the mechanistic outcome. mdpi.com

The following table illustrates the impact of functional group modifications on the chemical reactivity and biological mechanisms of lignans.

| Lignan Derivative | Functional Group Modification | Impact on Mechanistic Outcome | Reference |

| This compound | Methylation of meta-hydroxyl group | Alters oxidation products (yields vanillin and syringaldehyde) | mdpi.com |

| Podophyllotoxin derivatives | Modifications at C-4 and C-4' | Development of potent anticancer agents with altered mechanisms (e.g., etoposide) | mdpi.com |

Stereochemical Influences on Activity

The stereochemistry of lignans, including this compound, is a critical factor governing their biological activity. The spatial arrangement of substituents around the chiral centers in the butyrolactone ring can dramatically affect how the molecule interacts with its biological targets, such as enzymes and receptors.

The absolute configuration of the chiral centers C-2 and C-3 in dibenzylbutyrolactone lignans influences their biological effects. For example, the neuroprotective compound (-)-4′-demethyl traxillagenin was determined to have a 2R, 3R absolute configuration based on spectroscopic data, which is crucial for its activity. thieme-connect.com

A stark example of stereochemical influence is seen in the insecticidal activity of deoxypodophyllotoxin (B190956) and its derivatives. Deoxypodophyllotoxin and β-peltatin A methyl ether show high insecticidal activity, whereas their C2-epimers, deoxypicropodophyllin and β-peltatin B methyl ether, are inactive. nih.gov This indicates that the specific stereoisomer is essential for the compound's interaction with its target in insects. nih.gov

The biosynthesis of lignans in plants is also highly stereospecific. For instance, in Linum usitatissimum, different isoforms of pinoresinol-lariciresinol reductase (PLR) exhibit distinct enantioselectivity, leading to the formation of specific stereoisomers of lignans. d-nb.info This underscores the importance of stereochemistry from the very beginning of the molecule's life cycle.

The table below provides examples of how stereochemistry influences the biological activity of lignans.

| Compound/Derivative | Stereochemical Feature | Influence on Activity | Reference |

| (-)-4′-demethyl traxillagenin | 2R, 3R configuration | Essential for neuroprotective activity | thieme-connect.com |

| Deoxypodophyllotoxin vs. Deoxypicropodophyllin | C2-epimers | Deoxypodophyllotoxin is insecticidal, while its epimer is not | nih.gov |

| β-peltatin A methyl ether vs. β-peltatin B methyl ether | C2-epimers | β-peltatin A methyl ether is insecticidal, while its epimer is not | nih.gov |

Ecological and Chemico Environmental Roles of Thujaplicatin Methyl Ether

Role in Plant Defense Mechanisms

Thujaplicatin methyl ether is a key component of the complex suite of secondary metabolites that constitute the chemical defense system of western red cedar. sfu.ca These compounds are not involved in the primary functions of growth and development but are crucial for the plant's survival and interaction with its environment.

Lignans (B1203133), including this compound, are abundant in the heartwood of western red cedar and exhibit fungistatic properties, meaning they inhibit the growth of fungi. mdpi.comcdnsciencepub.com This is a critical defense against the numerous pathogenic fungi that can cause decay and disease in trees. Research has identified this compound alongside other lignans like plicatic acid and plicatin as significant contributors to this defense. mdpi.comcdnsciencepub.com The presence of these compounds helps to protect the heartwood, the non-living central core of the tree, from microbial attack. sfu.ca

Studies have also explored the nematicidal potential of lignans. In one study, this compound was among several lignans tested for their effect on the hatching of potato cyst nematodes (Globodera pallida and Globodera rostochiensis). The results indicated that these compounds stimulated the hatching of more juveniles compared to the control, suggesting a potential role in disrupting the nematode life cycle. mdpi.comnih.gov

Allelopathic Interactions with Other Plant Species

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While the allelopathic potential of western red cedar is known, the specific role of this compound in these interactions is an area of ongoing research.

The chemical constituents of plants can have phytotoxic effects on neighboring vegetation, influencing plant community structure and succession. researchgate.net Lignans, as a class of compounds, are suspected to have allelopathic effects. uns.ac.rs The release of these compounds from living plants or decaying litter can create a chemical environment that is unfavorable for the establishment and growth of competing plant species.

Contribution to Wood Durability and Resistance to Decay

The exceptional natural durability of western red cedar wood is one of its most valued properties, and this compound is a significant contributor to this characteristic. sfu.cahawaii.edu The heartwood of this species is renowned for its resistance to decay, even under conditions that would rapidly degrade other types of wood. wikipedia.org

This resistance is primarily attributed to the presence of extractive compounds, with lignans and thujaplicins being the most important. mdpi.comwikipedia.org this compound, as a prominent lignan (B3055560), plays a crucial role in this protective mechanism. cdnsciencepub.com Lignans are known to have fungistatic activity, which means they inhibit the growth and development of decay-causing fungi. mdpi.comresearchgate.net

While thujaplicins are highly toxic to decay fungi, they can deplete over time. hawaii.eduwoodpreservation.ca In contrast, lignans like plicatic acid and, by extension, this compound, are more persistent and are associated with the long-term durability of the wood. hawaii.eduwoodpreservation.ca The presence of these compounds helps to prevent the establishment and proliferation of wood-destroying fungi, thereby preserving the structural integrity of the timber for extended periods. cdnsciencepub.com

Table 1: Key Extractives in Western Red Cedar Heartwood and their Role in Durability

| Compound Group | Key Compounds | Primary Role in Durability |

|---|---|---|

| Lignans | Plicatic acid, Plicatin, This compound | Fungistatic activity, long-term decay resistance. mdpi.comcdnsciencepub.comhawaii.edu |

| Tropolones | α-Thujaplicin, β-Thujaplicin, γ-Thujaplicin | High initial toxicity to decay fungi. hawaii.eduwikipedia.org |

Environmental Fate and Biotransformation in Natural Systems

Once introduced into the environment, either through natural decomposition of wood or other processes, this compound is subject to biotransformation. The environmental fate of this compound is influenced by microbial activity.

Studies on the biotransformation of related lignans by human intestinal bacteria have shown that these microorganisms can metabolize complex lignans into simpler compounds. capes.gov.br For example, arctiin (B1665604) is transformed into various metabolites, including enterolactone. capes.gov.br This suggests that soil and gut microorganisms likely possess the enzymatic machinery to degrade this compound.

The structure of this compound, with its aromatic rings and ether linkages, makes it susceptible to oxidative degradation. mdpi.com Laccases, a type of enzyme found in fungi and bacteria, are known to be involved in the oxidation of lignans. mdpi.com

Predictive models for the environmental fate of chemicals suggest that this compound has a very short biotransformation half-life in water. One model predicts a half-life of approximately 0.00177 days. thegoodscentscompany.com This indicates that the compound is likely to be rapidly broken down in aquatic environments.

Further research has shown that some fungi possess enzymes that can methylate related compounds, suggesting that methylation and demethylation are potential biotransformation pathways for this compound in natural systems. oup.com

Advanced Analytical Methods for Thujaplicatin Methyl Ether Quantification and Characterization

Quantitative HPLC with Diode Array Detection

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust and widely used method for the quantitative analysis of Thujaplicatin methyl ether. This technique allows for the separation of multiple components from a complex mixture, such as an ethanol (B145695) extract of western redcedar (Thuja plicata) heartwood, and their subsequent quantification. nih.govoup.com

In a typical application, a reverse-phase HPLC system is used to separate compounds with a wide range of polarities, from the highly polar plicatic acid to nonpolar components. oup.com The method's effectiveness relies on specific chromatographic conditions that have been optimized for resolving the extractives of Thuja plicata. researchgate.net For instance, a method developed for analyzing seven major compounds in western redcedar, including this compound, utilized an Inertsil ODS-3 column. nih.govoup.com The separation is often performed at an elevated temperature, such as 50°C, to improve peak shape and reduce run times. oup.com Quantification is achieved by comparing the analyte's response at a specific wavelength with that of an internal standard, a practice that enhances the accuracy and reproducibility of the results. nih.govoup.com

| Parameter | Specification | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Detector | Diode Array Detector (DAD) | nih.govoup.com |

| Column | Inertsil ODS-3 (150 x 4.6 mm, 3µm) | oup.com |

| Column Temperature | 50°C | oup.com |

| Internal Standard | para-bromophenacyl ester of crotonic acid | nih.govoup.com |

| Application | Quantitative analysis of this compound in Western Redcedar (Thuja plicata) heartwood extract | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification in Complex Matrices

For the unambiguous identification of this compound in complex biological and chemical matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. rjptonline.org Its high sensitivity and selectivity allow for the detection of trace amounts of the compound and provide detailed structural information based on mass-to-charge ratios. Modern techniques such as LC coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (e.g., Time-of-Flight, TOF) are particularly powerful. mdpi.combibliotekanauki.pl

In one study utilizing Ultra-Performance Liquid Chromatography-Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-IMS-QTOF-MS), this compound was successfully identified in an extract. nih.gov This technique provides highly accurate mass measurements, which are critical for confirming the elemental composition of the analyte. The data obtained can distinguish the target compound from other structurally similar lignans (B1203133) or matrix components. nih.gov The coupling of HPLC with Nuclear Magnetic Resonance (NMR) and MS has also been applied to identify lignans, including this compound, in plant extracts, offering comprehensive structural elucidation. scribd.com

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₄O₈ | nih.gov |

| Theoretical Mass (m/z) | 404.14712 | nih.gov |

| Observed Mass (m/z) | 404.147 | nih.gov |

| Adduct Form | [M+HCOO]⁻ | nih.gov |

| Technique | UPLC-IMS-QTOF-MS | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the chemical analysis of plant extracts, particularly for volatile and semi-volatile compounds like monoterpenes and essential oils found in cedar species. spectroscopyonline.comoup.com While less commonly used for non-volatile lignans like this compound directly, GC-MS provides a comprehensive profile of other chemical constituents that may be present alongside it in an extract. researchgate.net

Semi-Micro Chiral HPLC Analysis for Enantiomeric Purity

Lignans often possess multiple chiral centers, meaning they can exist as different stereoisomers (enantiomers or diastereomers). Differentiating between these isomers is critical as they can have different biological activities. Chiral chromatography is the definitive method for separating enantiomers. gcms.czlibretexts.org

Research utilizing semi-micro chiral HPLC analysis has been conducted to determine the stereochemical purity of various lignans isolated from natural sources. researchgate.net Findings from these analyses have indicated that this compound, as it occurs naturally, is optically pure. researchgate.net This means that in the plant, one specific stereoisomer is biosynthesized exclusively. This is a significant finding, as the biological function of a molecule is often intrinsically linked to its specific three-dimensional structure. The use of semi-micro columns (1.0–2.0 mm inner diameter) in such analyses offers advantages like reduced solvent consumption while maintaining high separation efficiency. researchgate.net

Method Validation and Reproducibility in Research Studies

To ensure that analytical data are reliable and accurate, the methods used for quantification and characterization must be rigorously validated. Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. Key parameters assessed include linearity, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), accuracy, precision, and reproducibility. koreascience.krphcog.com

| Parameter | Analytical Technique | Reported Value/Range | Source |

|---|---|---|---|

| Linearity (R²) | LC-MS/MS | ≥ 0.99 | koreascience.kr |

| Linearity (r) | HPLC-UV | ≥ 0.9995 | phcog.com |

| Recovery | LC-MS/MS | 90.6% - 109.1% | koreascience.kr |

| Recovery | HPLC-UV | 99.5% - 101.3% | phcog.com |

| Precision (RSD) | LC-MS/MS | < 5% | koreascience.kr |

| Reproducibility (Inter-day RSD) | HPLC-UV | < 1.21% | phcog.com |

Future Research Avenues and Biotechnological Perspectives of Thujaplicatin Methyl Ether

Unexplored Mechanistic Pathways of Action

While the general biological activities of lignans (B1203133) are recognized, the specific molecular targets and mechanistic pathways of thujaplicatin methyl ether are largely uncharted territory. mdpi.com Future research should prioritize elucidating these mechanisms to understand its therapeutic potential fully. Investigating its interactions with key cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, could reveal novel applications. For instance, its potential to modulate pathways like the PI3K/Akt signaling cascade, which is often dysregulated in cancer, warrants thorough investigation. mdpi.com Furthermore, exploring its effects on microbial pathogens could uncover new antimicrobial strategies. A deeper understanding of its mode of action is crucial for developing targeted therapeutic applications and for predicting potential off-target effects.

Computational Chemistry and Molecular Modeling Applications

Computational approaches offer a powerful toolkit for accelerating research on this compound. Molecular docking studies can predict the binding affinities of this compound and its analogues with various biological targets, such as enzymes and receptors. researchgate.netjapsonline.combiocrick.com This in silico screening can help identify promising therapeutic targets and prioritize compounds for further experimental validation.

For example, docking simulations could explore the interaction of this compound with key proteins involved in cancer progression or microbial survival. researchgate.netteresas.ac.in Additionally, molecular dynamics simulations can provide insights into the conformational changes and stability of the ligand-protein complexes, offering a more dynamic picture of the molecular interactions. These computational models, when combined with experimental data, can guide the rational design of novel analogues with improved efficacy and specificity.

Biosynthetic Engineering for Enhanced Production

The natural abundance of this compound can be a limiting factor for its large-scale application. sfu.ca Biosynthetic engineering presents a promising solution to this challenge by enabling the production of this compound in microbial or plant-based systems. mdpi.comsci-hub.senih.gov A critical first step is the complete elucidation of its biosynthetic pathway, from precursor molecules to the final product. While some steps in lignan (B3055560) biosynthesis are known, the specific enzymes responsible for the methylation and other modifications leading to this compound require further characterization. rsc.orguni-duesseldorf.demdpi.com

Once the key genes and enzymes are identified, metabolic engineering strategies can be employed to enhance its production. This could involve overexpressing rate-limiting enzymes, silencing competing pathways, and optimizing fermentation or cell culture conditions. nih.govscispace.com Heterologous expression of the entire biosynthetic pathway in a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, could provide a scalable and sustainable production platform. researchgate.net

Table 1: Key Enzymes in Lignan Biosynthesis and Potential Engineering Targets

| Enzyme Class | Function in Lignan Biosynthesis | Potential Engineering Application for this compound Production |

| Phenylalanine ammonia-lyase (PAL) | Converts L-phenylalanine to cinnamic acid, an early precursor. rsc.org | Overexpression to increase the flux towards lignan precursors. |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid to p-coumaric acid. rsc.org | Enhancement of activity to boost precursor supply. |

| Pinoresinol-lariciresinol reductase (PLR) | Reduces pinoresinol (B1678388) and lariciresinol (B1674508) in the central lignan pathway. scispace.comresearchgate.net | Overexpression to drive the pathway towards matairesinol (B191791). |

| O-methyltransferases (OMTs) | Catalyze the specific methylation steps leading to this compound. rsc.orgresearchgate.net | Identification and overexpression of the specific OMTs for this compound synthesis. |

| Cytochrome P450 monooxygenases | Involved in various hydroxylation and ring formation steps. nih.govnih.gov | Characterization and engineering for improved catalytic efficiency and specificity. |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering an efficient and sustainable alternative to purely chemical or biological production methods. nih.gov This approach can be particularly valuable for producing this compound and its derivatives. For instance, key chiral centers in the lignan backbone can be established with high stereoselectivity using enzymes like reductases or lipases. nih.gov

Subsequent chemical modifications can then be used to introduce the desired functional groups, such as the methyl ether moieties. This hybrid approach can overcome the challenges associated with complex multi-step chemical syntheses and the often-low yields of purely biological systems. Biocatalytic demethylation techniques, for example, could be explored for the selective modification of related lignan structures. nih.gov

Investigation of Novel Analogues with Targeted Biological Activities

The structural scaffold of this compound provides a foundation for the design and synthesis of novel analogues with tailored biological activities. By systematically modifying its chemical structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. For example, altering the substitution pattern on the aromatic rings or modifying the lactone ring could lead to compounds with improved anticancer or antimicrobial activity. mdpi.com

The synthesis of aza-derivatives or other heterocyclic analogues could also be explored to expand the chemical diversity and biological activity profile. mdpi.com Structure-activity relationship (SAR) studies, guided by computational modeling and experimental screening, will be crucial in identifying the key structural features responsible for its biological effects. This knowledge can then be used to design the next generation of this compound-based compounds with optimized therapeutic potential.

Q & A

Q. How is Thujaplicatin methyl ether isolated and characterized from natural sources?

this compound is primarily isolated from the heartwood of Thuja plicata (Western red cedar) using solvent extraction followed by chromatographic separation. Ethanol or methanol extracts are fractionated via column chromatography (e.g., silica gel or Sephadex LH-20), and purity is confirmed using HPLC. Structural characterization employs spectroscopic methods: NMR (¹H, ¹³C, and 2D experiments) identifies the lignan backbone and methoxy groups, while mass spectrometry (ESI-MS or HRMS) confirms molecular weight and fragmentation patterns .

Q. What role does this compound play in plant defense mechanisms?

As a lignan, it contributes to fungal resistance in Western red cedar heartwood. Lignans like this compound exhibit fungistatic activity by disrupting hyphal growth and spore germination. Its abundance (30–40% of total lignans) correlates with the durability of heartwood, as lignans persist longer than tropolones in decaying wood . Co-occurring compounds (e.g., plicatic acid) may synergize its antifungal effects, necessitating co-extraction studies to evaluate combinatorial activity .

Advanced Research Questions

Q. What are the challenges in elucidating the biosynthetic pathways of this compound?

Key challenges include:

- Genetic regulation : Limited genomic data on T. plicata hinders identification of enzymes (e.g., dirigent proteins, cytochrome P450s) involved in lignan biosynthesis.

- Tissue-specific expression : Biosynthesis occurs in heartwood, which has reduced metabolic activity, complicating real-time pathway analysis.

- Isotope labeling : Tracking precursor incorporation (e.g., coniferyl alcohol) requires optimized in vitro tissue cultures . Recent studies suggest homology with Forsythia lignan pathways, but T. plicata-specific modifications remain uncharacterized .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Contradictions arise from:

- Assay variability : In α-glucosidase inhibition studies, this compound showed moderate binding energy (-5.926 kcal/mol) compared to high-affinity ligands (e.g., hydroxytanshinone IIA: -9.817 kcal/mol), suggesting context-dependent activity .

- Metabolic interactions : Its CYP3A4 inhibition (IC₅₀ = 1.1 µM) may alter pharmacokinetics in in vivo models, conflicting with in vitro bioactivity . Mitigation strategies include:

- Standardizing assay conditions (e.g., pH, co-solvents).

- Cross-validating results with genetic knockdown models (e.g., CRISPR/Cas9-modified CYP enzymes) .

Methodological Guidance

Q. What are best practices for ensuring purity during extraction and analysis?

- Co-extractant removal : Use countercurrent chromatography to separate this compound from polar interferents (e.g., phenolic acids) .

- Stability testing : Monitor degradation under UV light and varying pH, as lignans oxidize in aqueous environments .

- Quantification : Combine HPLC-DAD with external calibration curves (linear range: 0.1–100 µg/mL, R² > 0.99) .

Key Research Gaps

- Ecological interactions : Role in allelopathy or soil microbiota modulation.

- Synthetic analogs : Structure-activity relationship (SAR) studies to enhance bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。